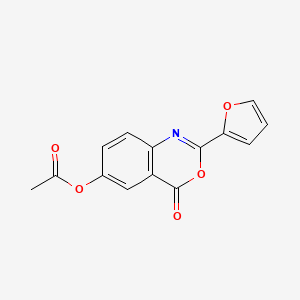

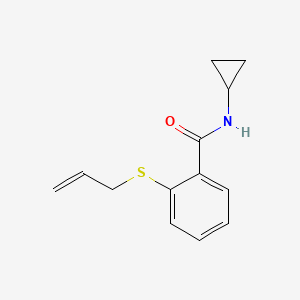

![molecular formula C18H20N6OS B5553648 5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study and synthesis of complex molecules like "5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole" often involve detailed exploration of their molecular structure, synthesis routes, and chemical properties. These molecules, characterized by the presence of multiple functional groups and cyclic structures, are of interest for their potential in pharmaceuticals, materials science, and as probes in biological systems.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step organic reactions, starting from simpler building blocks. For instance, the incorporation of a 1,2,3-benzotriazole moiety into a molecule often involves nucleophilic substitution reactions or coupling reactions facilitated by catalysts (Katritzky et al., 1996). The specific structure suggests the use of diazabicyclo[3.2.2]nonane derivatives and thiazole intermediates in its synthesis, highlighting the complexity and the need for precise control over reaction conditions.

Molecular Structure Analysis

The detailed molecular structure of such compounds is often elucidated using spectroscopic methods like NMR, IR, and mass spectrometry, coupled with X-ray crystallography for solid-state structures. These techniques allow for the identification of functional groups, stereochemistry, and molecular conformation (El-Khawass & Habib, 1989).

Chemical Reactions and Properties

The reactivity of such a compound would be influenced by its functional groups. The benzotriazole moiety is known for its involvement in various organic transformations, including as intermediates in the synthesis of peptides, amides, and esters (Katritzky et al., 2010). The thiazole and diazabicyclo[3.2.2]nonane portions would impart distinct chemical reactivities, potentially involving nucleophilic substitution and electrophilic addition reactions.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The scientific research into compounds containing benzotriazole and thiazole frameworks often revolves around their synthesis and evaluation for various biological activities. For example, Kaur et al. (2012) synthesized compounds featuring benzoxazepine and benzothiazepine, evaluating them for antipsychotic and anticonvulsant activities, highlighting the diverse pharmacological potentials of such structures (Kaur, H., Kumar, S., Chaudhary, A., & Kumar, A., 2012). Similarly, Shukla and Srivastava (2008) explored the antimicrobial activities of novel thiadiazoles, derived from benzotriazole, against various pathogens, demonstrating the utility of these compounds in addressing microbial resistance (Shukla, D., & Srivastava, S., 2008).

Antibacterial and Antifungal Properties

The incorporation of benzotriazole and thiazole moieties into heterocyclic compounds has been shown to enhance antibacterial and antifungal properties. Rani et al. (2021) synthesized N-substituted benzylidene-2-(1H-benzotriazol-1-yl)acetohydrazide derivatives, which demonstrated significant antibacterial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Rani, K., Kaur, C., Sharma, P., Kumar, R., & Singh, G., 2021).

Antiviral Agents

Explorations into the antiviral properties of benzotriazole-derived compounds have also been conducted. Eldebss et al. (2015) reported on the design, synthesis, and biological evaluation of novel benzo[d]imidazole-based heterocycles as broad-spectrum antiviral agents, providing insights into the molecular basis of their action against various viruses, further illustrating the versatility of benzotriazole derivatives in scientific research applications (Eldebss, T. M. A., Farag, A., Abdulla, M. M., & Arafa, R. K., 2015).

Anticancer Activities

The anticancer potential of thiazole and thiadiazole derivatives has been a subject of significant interest. Gomha et al. (2017) synthesized a series of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, which exhibited potent anticancer activities, suggesting the promise of these compounds in cancer research (Gomha, S. M., Abdelaziz, M. R., Kheder, N. A., Abdel-aziz, H. M., Alterary, S., & Mabkhot, Y., 2017).

Propiedades

IUPAC Name |

2H-benzotriazol-5-yl-[(1S,5R)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6OS/c25-18(13-2-4-16-17(5-13)21-22-20-16)24-7-12-1-3-15(24)9-23(6-12)8-14-10-26-11-19-14/h2,4-5,10-12,15H,1,3,6-9H2,(H,20,21,22)/t12-,15+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWCYMFELIGFEW-SWLSCSKDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CC4=NNN=C4C=C3)CC5=CSC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NNN=C4C=C3)CC5=CSC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

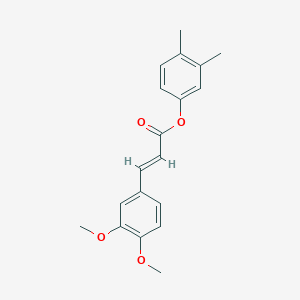

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

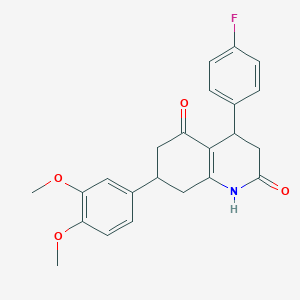

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)

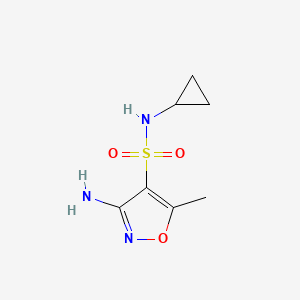

![1-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5553616.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)